2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocycle obtained through various synthetic routes . These derivatives are known to have potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A mild, efficient, and operationally simple one-pot synthesis method has also been developed .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyrazine core. It also contains a cyclohexylthio group, a 3-oxo group, and a methylthio phenyl acetamide group .Scientific Research Applications
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
This compound is part of a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Among them, certain compounds exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability . This suggests potential applications in cancer treatment and research .
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide
This compound is also part of the [1,2,4]triazolo[4,3-a]pyrazine derivatives mentioned earlier . It shares the same potential applications in cancer treatment and research .
2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide
Future Directions
properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S2/c1-28-16-9-5-6-14(12-16)22-17(26)13-25-20(27)24-11-10-21-19(18(24)23-25)29-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDFUFAEPICREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide |
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